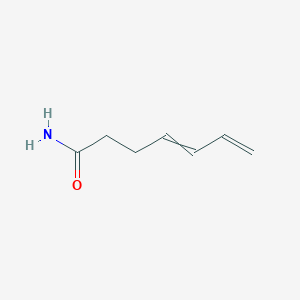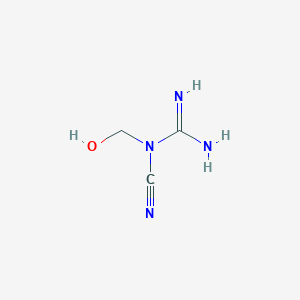
1-Cyano-1-(hydroxymethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-1-(hydroxymethyl)guanidine is a chemical compound with the molecular formula C3H6N4O. It is a derivative of guanidine, a functional group that is widely present in natural products, pharmaceuticals, and various industrial applications . The compound is characterized by the presence of a cyano group (–CN) and a hydroxymethyl group (–CH2OH) attached to the guanidine core.
Méthodes De Préparation
The synthesis of 1-Cyano-1-(hydroxymethyl)guanidine can be achieved through various synthetic routes. One common method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds. Another approach involves the use of transition metal catalysis, where amines react with carbodiimides to form guanidines . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Cyano-1-(hydroxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Cyano-1-(hydroxymethyl)guanidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Cyano-1-(hydroxymethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The hydroxymethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
1-Cyano-1-(hydroxymethyl)guanidine can be compared with other guanidine derivatives such as:
1-Cyano-2-(isopropoxymethyl)guanidine: Similar in structure but with an isopropoxy group instead of a hydroxymethyl group.
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine core, affecting their reactivity and applications.
Thiourea derivatives: These compounds are often used as guanidylating agents and have different chemical properties compared to cyano-substituted guanidines. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
68324-20-9 |
|---|---|
Formule moléculaire |
C3H6N4O |
Poids moléculaire |
114.11 g/mol |
Nom IUPAC |
1-cyano-1-(hydroxymethyl)guanidine |
InChI |
InChI=1S/C3H6N4O/c4-1-7(2-8)3(5)6/h8H,2H2,(H3,5,6) |
Clé InChI |
AJNGGICLMPCMAQ-UHFFFAOYSA-N |
SMILES canonique |
C(N(C#N)C(=N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
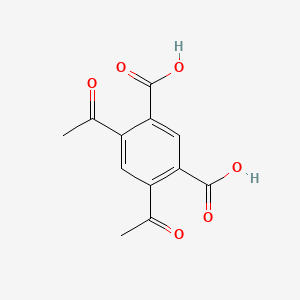

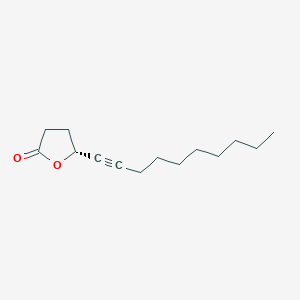
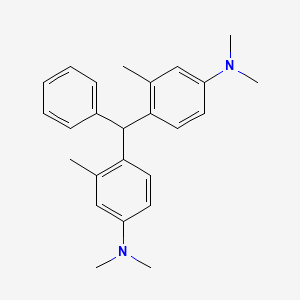
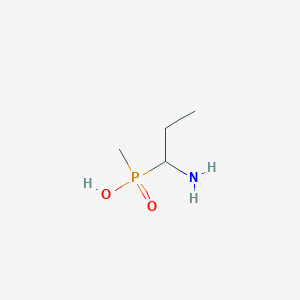
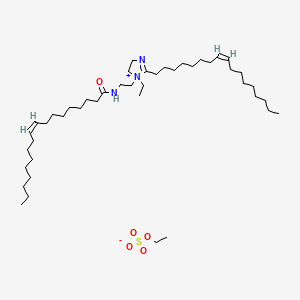
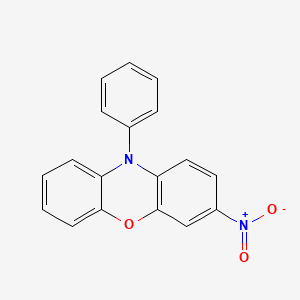
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
